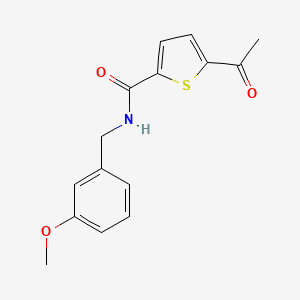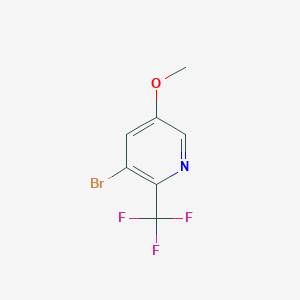
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate is an organic compound with the molecular formula C11H14N2O4S. This compound is characterized by the presence of an ethyl ester group, a nitro group, and a methylsulfanyl group attached to an aniline moiety. It is a unique compound that finds applications in various fields of scientific research due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate typically involves a multi-step process. One common method includes the nitration of 5-methylsulfanylaniline to introduce the nitro group, followed by the esterification of the resulting nitroaniline derivative with ethyl bromoacetate. The reaction conditions often involve the use of a strong acid, such as sulfuric acid, to facilitate the nitration, and a base, such as sodium carbonate, to neutralize the reaction mixture during esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate: Unique due to the presence of both nitro and methylsulfanyl groups.
Ethyl 2-(5-methylsulfanyl-2-aminoanilino)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(5-methylsulfonyl-2-nitroanilino)acetate: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H14N2O4S |
|---|---|
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate |
InChI |
InChI=1S/C11H14N2O4S/c1-3-17-11(14)7-12-9-6-8(18-2)4-5-10(9)13(15)16/h4-6,12H,3,7H2,1-2H3 |
Clave InChI |
QJJIVGNOBMYHTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC1=C(C=CC(=C1)SC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


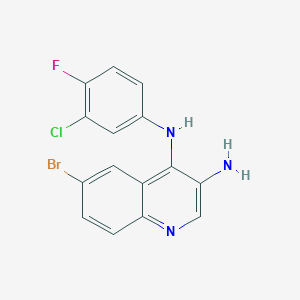
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
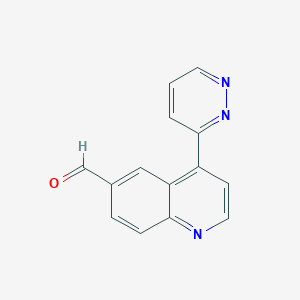
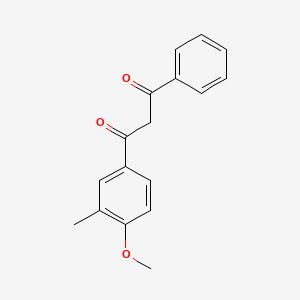
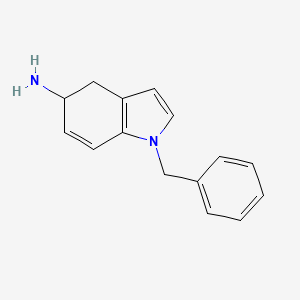
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)


